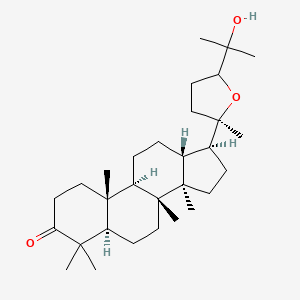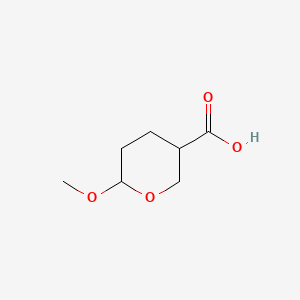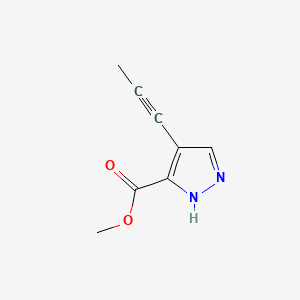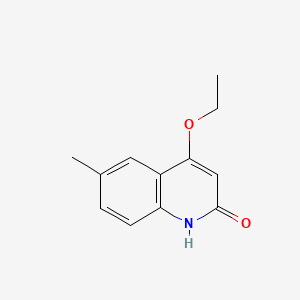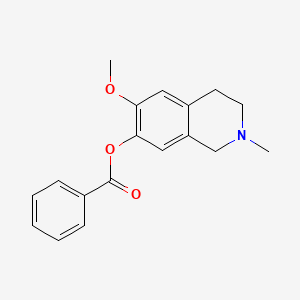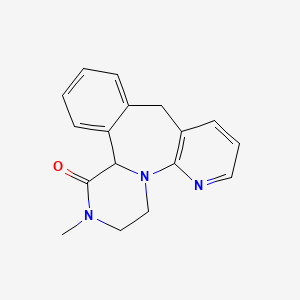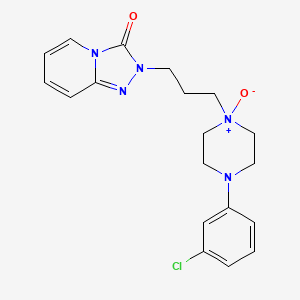
Trazodone N-Oxide
説明
Trazodone N-Oxide is a derivative of trazodone, a well-known antidepressant. Trazodone itself is a triazolopyridine derivative that functions as a serotonin receptor antagonist and reuptake inhibitor. This compound retains the core structure of trazodone but includes an additional oxygen atom, forming an N-oxide group. This modification can influence the compound’s pharmacological properties and its interactions with biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Trazodone N-Oxide typically involves the oxidation of trazodone. One common method is the reaction of trazodone with peracids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often include maintaining a controlled temperature and using an appropriate solvent to ensure the complete conversion of trazodone to its N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out in alkaline aqueous media at elevated temperatures, typically above 90°C . This method allows for efficient production with high purity and yield.
化学反応の分析
Types of Reactions: Trazodone N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine under reducing conditions.
Substitution: The compound can participate in substitution reactions where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Peracids such as perbenzoic acid or peroxyacetic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: Trazodone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Trazodone N-Oxide has several applications in scientific research:
Chemistry: It is used as a reference material and intermediate in the synthesis of other compounds.
Biology: Studies have explored its effects on biological systems, particularly its interaction with serotonin receptors.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用機序
The mechanism of action of Trazodone N-Oxide is similar to that of trazodone but may involve additional pathways due to the presence of the N-oxide group. Trazodone primarily acts by inhibiting the reuptake of serotonin and blocking histamine and alpha-1-adrenergic receptors . The N-oxide group may enhance or modify these interactions, potentially leading to different pharmacological effects.
類似化合物との比較
Trazodone: The parent compound, used primarily as an antidepressant.
Nefazodone: Another serotonin receptor antagonist and reuptake inhibitor with a similar structure.
Mirtazapine: An antidepressant with a different mechanism but some structural similarities.
Uniqueness: Trazodone N-Oxide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its therapeutic effects and side effect profile compared to similar compounds.
特性
IUPAC Name |
2-[3-[4-(3-chlorophenyl)-1-oxidopiperazin-1-ium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-5-3-6-17(15-16)22-10-13-25(27,14-11-22)12-4-9-24-19(26)23-8-2-1-7-18(23)21-24/h1-3,5-8,15H,4,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLJYFNNKOAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C2=CC(=CC=C2)Cl)(CCCN3C(=O)N4C=CC=CC4=N3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203794 | |
| Record name | Trazodone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55290-68-1 | |
| Record name | Trazodone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trazodone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRAZODONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNV4RP0XXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



